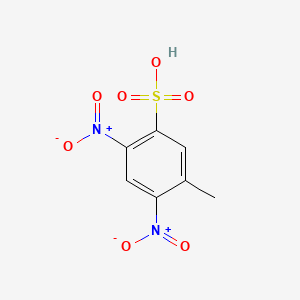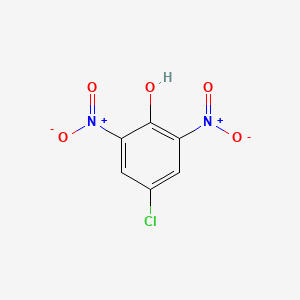![molecular formula C8H13N3O B1616722 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile CAS No. 6305-56-2](/img/structure/B1616722.png)
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of cyano, hydroxyethyl, and amino groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile typically involves the reaction of 2-aminoethanol with acrylonitrile under controlled conditions . The reaction proceeds via nucleophilic addition of the amino group to the acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The hydroxyethyl and amino groups facilitate its reactivity, allowing it to form bonds with electrophiles and other reactive species .
Comparación Con Compuestos Similares
- 3-(2-Hydroxyethylamino)propanenitrile
- 3-(2-Cyanoethylamino)propanenitrile
- 3-(2-Hydroxyethyl-(2-cyanoethyl)amino)propanenitrile
Uniqueness: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
6305-56-2 |
|---|---|
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(2-hydroxyethyl)amino]propanenitrile |
InChI |
InChI=1S/C8H13N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-2,5-8H2 |
Clave InChI |
KFCMMJDSUVSXAJ-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)CCO)C#N |
SMILES canónico |
C(CN(CCC#N)CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















